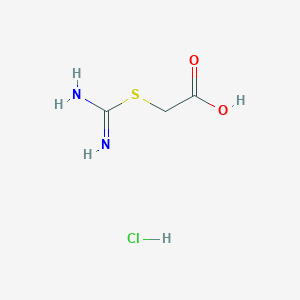

2-(Carbamimidoylthio)acetic acid hydrochloride

Overview

Description

Synthesis Analysis

The synthesis of related compounds often involves catalytic processes or reactions with specific reagents. For instance, the synthesis of acetic acid derivatives from CO2, methanol, and H2 can be catalyzed by a Ru–Rh bimetallic catalyst, highlighting a route to produce acetic acid derivatives efficiently (Qian et al., 2016). Such methodologies may provide insights into the synthesis of 2-(Carbamimidoylthio)acetic acid hydrochloride by analogy.

Molecular Structure Analysis

Molecular structure analysis often involves X-ray diffraction and spectroscopic techniques, revealing conformation and stabilization mechanisms within compounds. For example, (Benzylthio)acetic acid showcases a bent conformation stabilized by various intermolecular interactions, such as O–H···O and C–H···O contacts (Sienkiewicz-Gromiuk et al., 2016). These methods can be applied to analyze the molecular structure of this compound.

Chemical Reactions and Properties

Chemical reactions involving similar compounds can shed light on the reactivity of this compound. For example, the reaction of 2-carboxyindole-3-acetic acid anhydride with primary amines demonstrates the potential for forming cyclic imides and derivatives through condensation and coupling reactions (Ali et al., 1976). These findings can provide a foundation for understanding the chemical properties of this compound.

Physical Properties Analysis

The physical properties of compounds like this compound can be inferred from studies on related substances. For example, the crystal and molecular structures of certain carboxylic acid derivatives reveal insights into their solid-state configurations and intermolecular interactions, which are critical for understanding their physical properties (Byriel et al., 1992).

Chemical Properties Analysis

The chemical properties of this compound can be elucidated by examining the reactivity and interactions of similar compounds. Studies on the synthesis and antimicrobial activity of 2-(3-oxo-1,3-diarylpropylthio)acetic acid derivatives highlight the potential for diverse biological activities and chemical reactivity patterns (Gezegen et al., 2012).

Scientific Research Applications

Synthesis of Acetic Acid

One application of 2-(Carbamimidoylthio)acetic acid hydrochloride in scientific research is in the synthesis of acetic acid, particularly from renewable sources like CO2. A study conducted by Qian et al. (2016) in "Nature Communications" discussed a novel route for producing acetic acid from CO2, methanol, and H2, catalyzed by a Ru–Rh bimetallic catalyst using imidazole as the ligand. This method represents a significant progress in synthetic chemistry and CO2 transformation (Qian, Zhang, Cui, & Han, 2016).

Biomimetic Fluorescence Immunoassay Development

Another research application is in the development of biomimetic fluorescence immunoassays for detecting pesticide residues in agricultural products. A study by Jiang et al. (2019) in "Food and Agricultural Immunology" used 2-(diethexyphosphoryl)acetic acid as a template molecule to prepare a superparamagnetic core/shell molecular imprinting polymer. This was used for the simultaneous determination of various pesticides, demonstrating the potential of this compound derivatives in analytical chemistry (Jiang, He, Gong, Gao, & Xu, 2019).

Enzyme Synthesis in Plant Cells

In the realm of biochemistry, this compound plays a role in the study of enzyme synthesis in plant cells. Schröder et al. (1984) from "European Journal of Biochemistry" found that gene 2 from the T-region of Ti plasmids is expressed into a protein that participates in auxin-controlled growth and differentiation in transformed plant cells, involving an enzyme in auxin biosynthesis which hydrolyzes indole-3-acetamide into indole-3-acetic acid (Schröder, Waffenschmidt, Weiler, & Schröder, 1984).

Aldose Reductase Inhibition

This compound derivatives have also been explored in the context of aldose reductase inhibition. Da Settimo et al. (2005) in "Journal of Medicinal Chemistry" synthesized acetic acid derivatives of naphtho[1,2-d]isothiazole, which were tested as aldose reductase inhibitors. These compounds showed selective inhibition, important for therapeutic applications in conditions like diabetes (Da Settimo, Primofiore, La Motta, Sartini, Taliani, Simorini, Marini, Lavecchia, Novellino, & Boldrini, 2005).

properties

IUPAC Name |

2-carbamimidoylsulfanylacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O2S.ClH/c4-3(5)8-1-2(6)7;/h1H2,(H3,4,5)(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLYRGFLNXMMIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)SC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5425-78-5 | |

| Record name | 5425-78-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3a,6,7,9a-Tetrahydro-1,3,2-dioxathiolo[4,5-c]azocine-5(4H)-carboxylic Acid Phenylmethyl Ester 2-Oxid](/img/no-structure.png)

![4-[(Z)-2-Methoxyvinyl]pyridine](/img/structure/B1142137.png)

![Cytidine, N-acetyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-](/img/structure/B1142138.png)

![(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B1142142.png)

![Sodium;4-[2-[2-[2-chloro-3-[2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B1142146.png)

![Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II)](/img/structure/B1142154.png)